molecular formula C21H24N4O B3990978 {4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]piperazin-1-yl}acetonitrile

{4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]piperazin-1-yl}acetonitrile

Cat. No.: B3990978
M. Wt: 348.4 g/mol
InChI Key: MTTNAOBRLSUTDB-UHFFFAOYSA-N
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Description

{4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]piperazin-1-yl}acetonitrile is a complex organic compound featuring a carbazole moiety linked to a piperazine ring via a hydroxypropyl chain, with an acetonitrile group attached to the piperazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]piperazin-1-yl}acetonitrile typically involves multiple steps:

    Formation of the Carbazole Moiety: The carbazole structure can be synthesized through cyclization reactions involving aniline derivatives and suitable reagents.

    Attachment of the Hydroxypropyl Chain: The hydroxypropyl chain is introduced via nucleophilic substitution reactions, often using epoxides or halohydrins as intermediates.

    Formation of the Piperazine Ring: The piperazine ring is synthesized through cyclization reactions involving diamines and dihalides.

    Introduction of the Acetonitrile Group: The acetonitrile group is typically introduced via nucleophilic substitution reactions using cyanide sources.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

{4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]piperazin-1-yl}acetonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl chain can be oxidized to form ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The piperazine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, {4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]piperazin-1-yl}acetonitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study the interactions of carbazole derivatives with biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it useful in studying protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Carbazole derivatives have shown promise in the treatment of various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of {4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]piperazin-1-yl}acetonitrile involves its interaction with specific molecular targets. The carbazole moiety can intercalate into DNA, disrupting its function and leading to cell death. The piperazine ring can interact with various receptors in the body, modulating their activity. The hydroxypropyl chain and acetonitrile group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: A simpler compound with a similar core structure but lacking the piperazine and acetonitrile groups.

    Piperazine: A basic structure that forms the backbone of many pharmaceutical compounds.

    Acetonitrile: A simple nitrile compound used as a solvent in organic synthesis.

Uniqueness

{4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]piperazin-1-yl}acetonitrile is unique due to its combination of a carbazole moiety, a piperazine ring, and an acetonitrile group. This combination imparts unique electronic and steric properties, making it valuable in various applications. The presence of the hydroxypropyl chain further enhances its versatility by providing additional sites for functionalization.

Properties

IUPAC Name

2-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c22-9-10-23-11-13-24(14-12-23)15-17(26)16-25-20-7-3-1-5-18(20)19-6-2-4-8-21(19)25/h1-8,17,26H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTNAOBRLSUTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC#N)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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